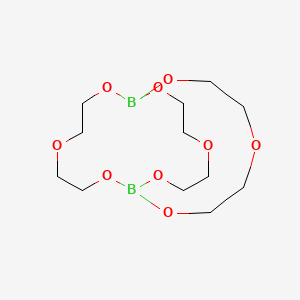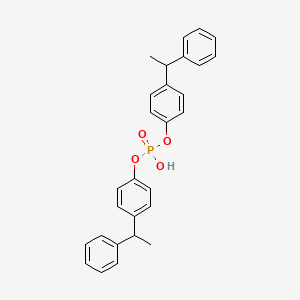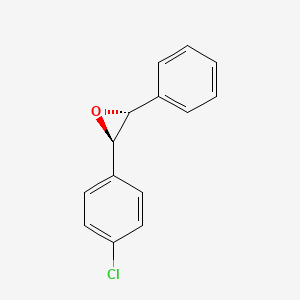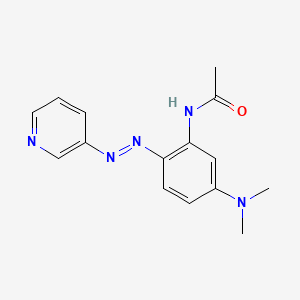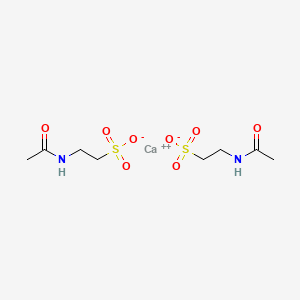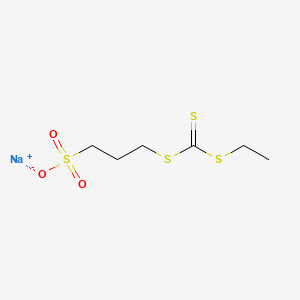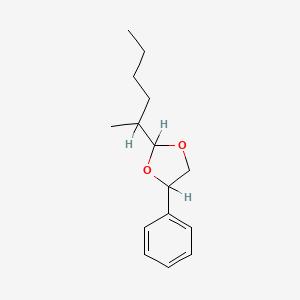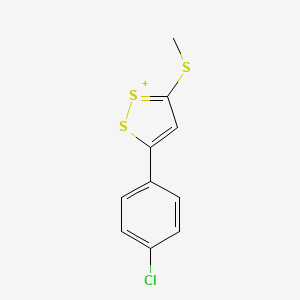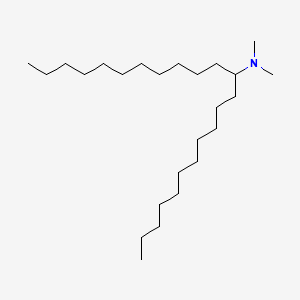
12-Tricosanamine, N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Tricosanamine, N,N-dimethyl-: is an organic compound with the molecular formula C25H53N . It is a tertiary amine, characterized by a long hydrocarbon chain with a dimethylamino group attached to the 12th carbon atom. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Tricosanamine, N,N-dimethyl- typically involves the alkylation of 12-tricosanamine with dimethyl sulfate or methyl iodide. The reaction is carried out under basic conditions, often using sodium or potassium hydroxide as the base. The reaction proceeds as follows:
- Dissolve 12-tricosanamine in an appropriate solvent such as ethanol or methanol.
- Add the base (e.g., sodium hydroxide) to the solution.
- Slowly add dimethyl sulfate or methyl iodide to the reaction mixture while maintaining a controlled temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by distillation or recrystallization.
Industrial Production Methods: Industrial production of 12-Tricosanamine, N,N-dimethyl- follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors to mix the reactants.
- Employing continuous stirring and temperature control to ensure complete reaction.
- Utilizing distillation columns for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions: 12-Tricosanamine, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or primary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used for reduction.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: N,N-dimethyl-12-tricosanamine N-oxide.
Reduction: 12-tricosanamine or N-methyl-12-tricosanamine.
Substitution: Various substituted amines depending on the substituent introduced.
Scientific Research Applications
12-Tricosanamine, N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in organic synthesis and catalysis.
Biology: Employed in the study of membrane proteins and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 12-Tricosanamine, N,N-dimethyl- primarily involves its surfactant properties. The long hydrocarbon chain interacts with hydrophobic surfaces, while the dimethylamino group interacts with hydrophilic environments. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. The molecular targets include lipid bilayers and hydrophobic surfaces, facilitating the formation of micelles and other structures.
Comparison with Similar Compounds
12-Tricosanamine: Lacks the dimethyl groups, making it less hydrophilic.
N,N-Dimethyl-1-dodecanamine: Shorter hydrocarbon chain, resulting in different surfactant properties.
N,N-Dimethyl-1-hexadecanamine: Intermediate chain length with varying surfactant characteristics.
Uniqueness: 12-Tricosanamine, N,N-dimethyl- is unique due to its specific chain length and dimethylamino group, which provide a balance of hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications.
Properties
CAS No. |
71550-32-8 |
|---|---|
Molecular Formula |
C25H53N |
Molecular Weight |
367.7 g/mol |
IUPAC Name |
N,N-dimethyltricosan-12-amine |
InChI |
InChI=1S/C25H53N/c1-5-7-9-11-13-15-17-19-21-23-25(26(3)4)24-22-20-18-16-14-12-10-8-6-2/h25H,5-24H2,1-4H3 |
InChI Key |
PQQPKFYFBKQLBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CCCCCCCCCCC)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




